Ffumobqylsjsfv-uhfffaoysa-

Description

The compound referred to as "Ffumobqylsjsfv-uhfffaoysa-" corresponds to the InChI Key suffix -UHFFFAOYSA-N, identified in as HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS No. 871826-12-9). Its molecular formula is C₇H₈ClF₃N₂, with a molecular weight of 212.60 g/mol . This heterocyclic compound features a pyridine ring substituted with a trifluoromethyl (-CF₃) group and a chlorinated side chain, contributing to its unique physicochemical properties.

Properties

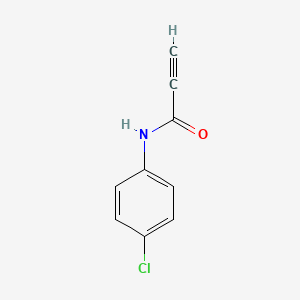

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

N-(4-chlorophenyl)prop-2-ynamide |

InChI |

InChI=1S/C9H6ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h1,3-6H,(H,11,12) |

InChI Key |

FFUMOBQYLSJSFV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with "Ffumobqylsjsfv-uhfffaoysa-", particularly in their heterocyclic frameworks and halogen substituents:

Table 1: Structural and Physicochemical Comparison

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Log S (ESOL) | Bioavailability Score | Key Functional Groups |

|---|---|---|---|---|---|---|

| "Ffumobqylsjsfv-..." | 871826-12-9 | C₇H₈ClF₃N₂ | 212.60 | -2.99 | 0.55 | Pyridine, -CF₃, -Cl |

| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | -2.99 | 0.55 | Pyridine, -CF₃, -B(OH)₂ |

| 2-(4-Nitrophenyl)benzimidazole | 1761-61-1 | C₇H₅BrO₂ | 201.02 | -2.47 | 0.55 | Benzimidazole, -NO₂ |

Key Observations:

- Solubility: The benzimidazole derivative (CAS 1761-61-1) exhibits higher solubility (0.687 mg/mL) due to its nitro group’s polarity , whereas trifluoromethyl-substituted compounds (e.g., CAS 1046861-20-4) show lower solubility, likely due to increased hydrophobicity .

- Bioactivity: The pyridine-trifluoromethyl motif in "Ffumobqylsjsfv-uhfffaoysa-" and CAS 1046861-20-4 enhances BBB permeability, making them candidates for CNS-targeted therapeutics .

Functional Analogues

Functionally similar compounds include boron-containing reagents (e.g., CAS 1046861-20-4) used in Suzuki-Miyaura cross-coupling reactions, contrasting with "Ffumobqylsjsfv-uhfffaoysa-", which is optimized for medicinal chemistry applications .

Table 2: Functional Comparison

| Property | "Ffumobqylsjsfv-..." | Boronic Acid Derivatives (e.g., CAS 1046861-20-4) | Benzimidazole Derivatives (e.g., CAS 1761-61-1) |

|---|---|---|---|

| Primary Application | Drug discovery | Catalytic cross-coupling | Antimicrobial agents |

| Synthetic Complexity | High (Pd-catalyzed) | Moderate (single-step functionalization) | Low (A-FGO catalyst in THF) |

| Stability in Aqueous Media | Moderate | High (boron esters hydrolyze slowly) | Low (nitro group prone to reduction) |

Research Findings and Critical Analysis

- Synthetic Efficiency: "Ffumobqylsjsfv-uhfffaoysa-" requires multi-step synthesis with palladium catalysts, whereas benzimidazole derivatives (CAS 1761-61-1) are synthesized in one step using A-FGO catalysts .

- Thermodynamic Stability: The trifluoromethyl group in "Ffumobqylsjsfv-uhfffaoysa-" enhances metabolic stability compared to nitro-substituted benzimidazoles, which degrade under reducing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.